3-(4-Phenoxyphenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenoxyphenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a 4-phenoxyphenyl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The presence of the phenoxyphenyl group enhances the compound’s potential for diverse chemical and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)isoxazole typically involves the [3+2] cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) catalysts. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. Alternative methods include the use of primary nitro compounds and aldehydes or activated ketones to form isoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenoxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydroxylated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, hydroxylated derivatives, and phenyl-substituted compounds .
Scientific Research Applications
3-(4-Phenoxyphenyl)isoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Phenoxyphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Phenylisoxazole: Lacks the phenoxy group, resulting in different biological activities.
4-Phenylisoxazole: Similar structure but different substitution pattern, leading to varied chemical reactivity.
3-(4-Methoxyphenyl)isoxazole: Contains a methoxy group instead of a phenoxy group, affecting its chemical and biological properties.
Uniqueness
3-(4-Phenoxyphenyl)isoxazole is unique due to the presence of the phenoxy group, which enhances its potential for diverse interactions and applications in various fields.
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H11NO2/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-11-17-16-15/h1-11H |
InChI Key |
XHMKIWMCDWUPOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NOC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.